(5-butyl-2-phenyl-1,3-thiazol-4-yl) acetate
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Overview
Description
Acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular ester is characterized by its unique structure, which includes an acetic acid esterified with a thiazole derivative. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester typically involves the esterification of acetic acid with a thiazole derivative. One common method is the Fischer esterification, where acetic acid reacts with 5-butyl-2-phenyl-thiazol-4-ol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is driven to completion by the removal of water .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this ester, are explored for their potential as therapeutic agents in treating various diseases, such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors in biological systems. These interactions can inhibit or activate specific pathways, leading to the compound’s observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: Acetic acid 5-butyl-2-phenyl-thiazol-4-yl ester is unique due to its specific ester linkage and the presence of both butyl and phenyl groups on the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H17NO2S |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
(5-butyl-2-phenyl-1,3-thiazol-4-yl) acetate |
InChI |
InChI=1S/C15H17NO2S/c1-3-4-10-13-14(18-11(2)17)16-15(19-13)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
NEOJOUJFNJKBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(S1)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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